ベンジルジメチルテトラデシルアンモニウムブロミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

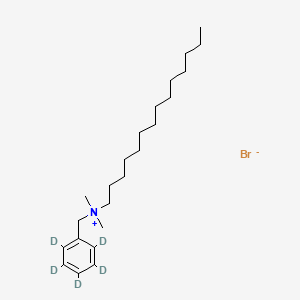

Benzyldimethyltetradecylammonium bromide is a quaternary ammonium compound . It is a cationic surfactant and is utilized as a phase transfer catalyst in organic reactions .

Synthesis Analysis

The reactions of oximes with benzyl bromide catalyzed by benzyldimethyltetradecylammonium chloride are carried out at room temperature for 30–60 min in aqueous sodium hydroxide solution under ultrasound irradiation to offer O-benzyl oxime derivatives in 60–96% yields .Molecular Structure Analysis

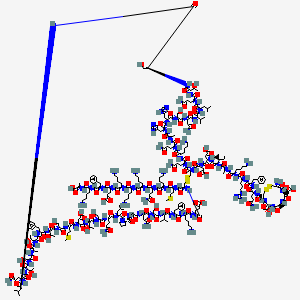

The molecular formula of Benzyldimethyltetradecylammonium bromide is C23H42N . The average molecular weight is 332.586 Da .Chemical Reactions Analysis

Alkyl halides, like Benzyldimethyltetradecylammonium bromide, undergo both substitution and elimination reactions . In these reactions, the halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical and Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用

相間移動触媒

ベンジルジメチルテトラデシルアンモニウムブロミドは、相間移動触媒として使用されます . この役割において、それは反応物の1つをある相から別の相へ、通常は水相から有機相へ移動させることを促進します。 これは、反応物の1つが水溶性であり、もう1つが水溶性でない反応で特に役立ちます .

O-ベンジルオキシムの合成

この化合物は、O-ベンジルオキシムの合成に使用されてきました . オキシムとベンジルブロミドの反応は、ベンジルジメチルテトラデシルアンモニウムクロリドを触媒とし、室温で30~60分間、水酸化ナトリウム水溶液中で超音波照射下で行い、60~96%の収率でO-ベンジルオキシム誘導体を与える .

エーテル化の加速

ベンジルジメチルテトラデシルアンモニウムブロミドは、エーテル化を加速するために使用されてきました . 例えば、メトキシベンザルデヒドオキシムとベンジルブロミドの反応は、ベンジルジメチルテトラデシルアンモニウムクロリドを触媒とし、30分間撹拌するだけで87%の収率で進行しますが、超音波照射下では、同じ時間内に収率が94%に増加しました .

超音波照射

この化合物は、反応効率を高めるために、超音波照射と組み合わせて使用されてきました . 超音波の使用は、相間移動触媒反応を劇的に加速することができます .

環境への優しさ

反応におけるベンジルジメチルテトラデシルアンモニウムブロミドの使用は、環境への優しさに貢献することができます . 従来の方法と比較して、この化合物を使用した手順は、反応時間の短縮、高収率、および環境への優しさなどの利点を提供します <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

作用機序

Target of Action

Benzyldimethyltetradecylammonium Bromide is a long-chain ammonium salt that primarily targets dynamin GTPase activity . Dynamin is a GTPase responsible for endocytosis in the cell, and its inhibition can affect various cellular processes.

Mode of Action

The compound acts as an inhibitor of dynamin GTPase activity . By inhibiting this activity, it can affect the normal functioning of the cell, particularly processes that rely on endocytosis. It’s also used as a preservative for ophthalmic, nasal, and parenteral products .

Action Environment

The action, efficacy, and stability of Benzyldimethyltetradecylammonium Bromide can be influenced by various environmental factors. For instance, it’s known to be stable under weak acid and base conditions . Furthermore, it’s soluble in water and ethanol, and can be used with cationic and non-ionic surfactants or dyes .

Safety and Hazards

将来の方向性

The philosophy of sustainable development is prevailing worldwide, and will probably bring about a society revolution trend in the future. Catalytic chemistry, which includes the use of catalysts like Benzyldimethyltetradecylammonium bromide, will play a crucial role in sustainable economic development .

生化学分析

Biochemical Properties

Benzyldimethyltetradecylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dynamin, a GTPase enzyme involved in endocytosis. Benzyldimethyltetradecylammonium bromide inhibits dynamin’s GTPase activity, affecting the enzyme’s function in cellular processes . Additionally, it interacts with cell membranes, altering their permeability and affecting membrane-bound enzymes and receptors.

Cellular Effects

Benzyldimethyltetradecylammonium bromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cell membrane integrity, leading to increased permeability and potential cell lysis . This compound can also impact cell signaling pathways by interacting with membrane receptors and altering their function. Furthermore, benzyldimethyltetradecylammonium bromide can influence gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of benzyldimethyltetradecylammonium bromide involves its interaction with cell membranes and inhibition of specific enzymes. By integrating into the lipid bilayer, it disrupts membrane structure and function. This disruption can lead to altered membrane permeability and inhibition of membrane-bound enzymes . Additionally, benzyldimethyltetradecylammonium bromide inhibits dynamin GTPase activity, affecting endocytosis and other cellular processes dependent on this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyldimethyltetradecylammonium bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzyldimethyltetradecylammonium bromide remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of benzyldimethyltetradecylammonium bromide vary with different dosages in animal models. At low doses, it may exhibit antimicrobial and preservative properties without significant toxicity . At higher doses, benzyldimethyltetradecylammonium bromide can cause adverse effects, including skin and eye irritation, respiratory distress, and potential toxicity . Threshold effects and toxicities observed in animal studies highlight the importance of dosage control when using this compound.

Metabolic Pathways

Benzyldimethyltetradecylammonium bromide is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors involved in lipid synthesis and degradation . This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular lipid composition and function.

Transport and Distribution

Within cells and tissues, benzyldimethyltetradecylammonium bromide is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes.

Subcellular Localization

Benzyldimethyltetradecylammonium bromide localizes to specific subcellular compartments, where it exerts its effects on cellular function. It can be found in the plasma membrane, endosomes, and other membrane-bound organelles . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function within the cell.

特性

IUPAC Name |

dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-tetradecylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-DSVPTQILSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)